molecular formula C22H24N4O4S2 B11618073 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Cat. No.: B11618073
M. Wt: 472.6 g/mol
InChI Key: SCEFNIQQVFHSEN-SSZFMOIBSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Name: 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

    Molecular Formula: CHNOS

    Structure: !Compound Structure)

This compound belongs to the class of pyrido[1,2-a]pyrimidines and contains a thiazolidinone ring. Its unique structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

Industrial Production:: Details on large-scale industrial production methods are scarce due to the compound’s complexity and limited commercial applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Reacts with nucleophiles.

    Common Reagents: Vary based on the specific reaction.

Major Products:: The compound’s reactivity leads to diverse products, including derivatives with altered functional groups.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigated for potential drug development.

    Organic Synthesis: Used as a building block in complex syntheses.

Biology and Medicine::

    Biological Activity: May interact with cellular targets.

    Antiproliferative Effects: Studied for anticancer properties.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Investigated for pesticidal activity.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely modulates specific pathways or targets within cells.

Comparison with Similar Compounds

While this compound is unique, it shares structural features with other pyrido[1,2-a]pyrimidines. Similar compounds include:

    Compound II-a: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one.

    Compound II-b: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7-dihydro-2-methyl-4H-pyrido [1,2-a]-pyrimidin-4-one.

    Compound III: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-2-methyl-9-pentadecyl-4H-pyrido [1,2-a]pyrimidin-4-one.

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

6-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C22H24N4O4S2/c1-3-10-23-18-15(20(29)25-12-7-8-14(2)19(25)24-18)13-16-21(30)26(22(31)32-16)11-6-4-5-9-17(27)28/h3,7-8,12-13,23H,1,4-6,9-11H2,2H3,(H,27,28)/b16-13-

InChI Key

SCEFNIQQVFHSEN-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C

Origin of Product

United States

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